molecular formula C9H18O2 B12522351 7-Methoxy-4-methylhept-4-EN-1-OL CAS No. 651332-03-5

7-Methoxy-4-methylhept-4-EN-1-OL

Katalognummer: B12522351
CAS-Nummer: 651332-03-5
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: OQYVFCBNTWVWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-4-methylhept-4-en-1-ol is an organic compound with the molecular formula C9H18O2 It is a derivative of heptene, featuring a methoxy group and a methyl group attached to the heptene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-methylhept-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylhept-4-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-4-methylhept-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-4-methylhept-4-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 7-Methoxy-4-methylhept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the double bond in the heptene backbone play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylhept-4-en-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    7-Methoxyhept-4-en-1-ol: Similar structure but without the methyl group, leading to variations in its applications and interactions.

    4-Methylheptan-1-ol:

Uniqueness

7-Methoxy-4-methylhept-4-en-1-ol is unique due to the presence of both a methoxy group and a methyl group on the heptene backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.

Eigenschaften

CAS-Nummer

651332-03-5

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

7-methoxy-4-methylhept-4-en-1-ol

InChI

InChI=1S/C9H18O2/c1-9(5-3-7-10)6-4-8-11-2/h6,10H,3-5,7-8H2,1-2H3

InChI-Schlüssel

OQYVFCBNTWVWJR-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCOC)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.